molecular formula C26H16N2O2S2Zn B1384341 Bis[2-(2-benzothiazolyl)phenolato]zinc(II) CAS No. 58280-31-2

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Cat. No.: B1384341
CAS No.: 58280-31-2
M. Wt: 517.9 g/mol
InChI Key: CJGUQZGGEUNPFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is C26H16N2O2S2Zn, and its molecular weight is 517.93 . The central zinc(II) ion is surrounded by an N2O2 environment with a tetrahedral geometry .


Chemical Reactions Analysis

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is a stimuli-responsive luminescent system sensitive to pH and force external changes in the powder state, and sensitive to temperature changes in the film state . It also exhibits an unusual broad electroluminescent (EL) emission .


Physical and Chemical Properties Analysis

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) appears as a white to light yellow to green powder or crystal . It has a melting point of 305-310 °C and a maximum absorption wavelength of 334+/-5 nm at 0.01 g/L in dichloromethane .

Scientific Research Applications

Anticancer Potential

  • Zinc(II) complexes containing bis-benzimidazole derivatives, including those similar in structure to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), have shown potent anticancer activities against various human cancer cell lines. These complexes, by inducing DNA damage, trigger p53-dependent apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Liu et al., 2013).

Electronic and Electroluminescent Properties

  • Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)2), a compound structurally related to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), is highlighted for its excellent white electroluminescent properties in organic light-emitting diodes (LEDs). This study provides insights into its molecular and electronic structures, which are crucial for its electron transport properties in LEDs (Yu et al., 2003).

Photoluminescence Applications

  • A study on the structure and photoluminescence properties of a zinc(II) complex similar to Bis[2-(2-benzothiazolyl)phenolato]zinc(II) indicated its potential in photoluminescent applications. This complex exhibited notable photoluminescence characteristics (Sayapin et al., 2016).

Catalysis in Polymerization

  • Zinc(II) bis(phenolato)amine complexes, structurally akin to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), were studied for their catalytic activity in the polymerization of ε-caprolactone. These complexes showed effective catalysis for ring-opening polymerization, highlighting their significance in polymer chemistry (Silvernail et al., 2007).

Stimuli-Responsive Fluorescence

  • A bis[2-(2-benzothiazoly)phenolato]zinc(II) complex showcased dual-stimuli-responsive fluorescence, changing in response to mechanical force and pH. This complex's ability to alter luminescent properties under different conditions indicates its potential as a luminescent sensor or in optical antiforgery systems (Gao et al., 2015).

Mechanism of Action

Safety and Hazards

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Repr. 1B, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is hazardous to the respiratory system and is considered combustible, acute toxic Cat.3, or toxic compounds which causing chronic effects .

Future Directions

Given its stimuli-responsive luminescent properties and its use in OLEDs, future research could explore its potential in other applications such as sensors and optical antiforgery systems . Its broad electroluminescent emission also suggests potential for further development in light emitting diodes .

Biochemical Analysis

.

Biochemical Properties

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activity. The compound’s interaction with proteins like albumin and hemoglobin can alter their structural conformation, affecting their function. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can bind to nucleic acids, potentially impacting DNA replication and transcription processes .

Cellular Effects

The effects of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. In various cell types, including hepatocytes and neurons, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) has been found to induce apoptosis through the activation of caspases and the mitochondrial pathway .

Molecular Mechanism

At the molecular level, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with metalloproteins can lead to the displacement of essential metal ions, altering enzyme activity. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can induce changes in gene expression by interacting with transcription factors and DNA .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis[2-(2-benzothiazolyl)phenolato]zinc(II) involves the reaction of 2-(2-benzothiazolyl)phenol with zinc acetate in the presence of a base.", "Starting Materials": [ "2-(2-benzothiazolyl)phenol", "Zinc acetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-(2-benzothiazolyl)phenol and zinc acetate in a suitable solvent (e.g. methanol)", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain Bis[2-(2-benzothiazolyl)phenolato]zinc(II)" ] }

CAS No.

58280-31-2

Molecular Formula

C26H16N2O2S2Zn

Molecular Weight

517.9 g/mol

IUPAC Name

zinc;2-(1,3-benzothiazol-2-yl)phenolate

InChI

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2

InChI Key

CJGUQZGGEUNPFQ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2]

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 2
Reactant of Route 2
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 3
Reactant of Route 3
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 4
Reactant of Route 4
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 5
Reactant of Route 5
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Reactant of Route 6
Reactant of Route 6
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.